3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-2-13-10-20-22-15(13)9-12(1)16-11-19-18-4-3-17(23-24(16)18)21-14-5-7-25-8-6-14/h1-4,9-11,14H,5-8H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCFNVMBYJDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
3-Bromoimidazo[1,2-b]pyridazine-6-amine reacts with 1H-indazol-6-ylboronic acid under Pd catalysis (Scheme 2). Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water mixture at 90°C.
Synthetic Challenges:
C-H Activation Strategies
Rhodium(III)-catalyzed C-H functionalization offers an alternative for direct indazole attachment. Using [Cp*RhCl₂]₂ and Cu(OAc)₂, the imidazo[1,2-b]pyridazine core undergoes coupling with 1H-indazole-6-diazonium salts at position 3.
Advantages:
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Avoids pre-halogenation steps.
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Functionalizes inert C-H bonds with high regiocontrol.
Integrated Synthetic Route
Combining these steps, a plausible synthesis of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine proceeds as follows:
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Core Formation:
Condensation of 3-amino-6-chloropyridazine with α-bromo-4′-methoxyacetophenone yields 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine. -
Amination at Position 6:
Buchwald-Hartwig coupling with oxan-4-amine installs the N-(oxan-4-yl) group. -
Bromination at Position 3:
Directed lithiation (LDA, THF, −78°C) followed by quenching with Br₂ provides 3-bromoimidazo[1,2-b]pyridazine-6-amine. -
Suzuki Coupling:
Reaction with 1H-indazol-6-ylboronic acid under Pd catalysis affords the target compound.
Overall Yield: 45–50% (four steps).
Analytical and Spectroscopic Validation
Critical characterization data for intermediates and the final compound include:
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¹H NMR (CDCl₃):
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MS (ESI+): m/z 377.2 [M+H]⁺.
Structure-Activity Relationship (SAR) Insights
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N-Substitution: Tertiary amines (e.g., N,N-dimethyl) at position 6 enhance binding affinity compared to primary amines (ΔKᵢ = 10-fold).
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Heteroaryl Compatibility: Pyridinyl or thiophenyl groups at position 3 reduce affinity by 50–100× versus phenyl derivatives, underscoring the importance of the indazole’s planar geometry .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indazole and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is its potential as a TAK1 kinase inhibitor . TAK1 (Transforming Growth Factor Beta Activated Kinase 1) plays a crucial role in various cellular processes, including inflammation and cancer progression. Inhibiting TAK1 can lead to reduced tumor growth in certain cancer types.
Case Study:
A study highlighted that compounds similar to this compound exhibited an IC50 value of approximately 55 nM against TAK1, demonstrating significant potency compared to known inhibitors like takinib (IC50 = 187 nM) .
Anti-Cancer Therapeutics
The compound has shown promise in inhibiting the growth of multiple myeloma (MM) cell lines. For instance, it was reported that certain analogs exhibited growth inhibition (GI50 values) as low as 30 nM against MM cell lines such as MPC-11 and H929 . These findings suggest that this compound could be developed into effective anti-MM therapeutics.
Structure-Activity Relationship (SAR) Studies
Research has focused on the SAR of imidazo[1,2-b]pyridazines, including this compound. Modifications to the indazole and morpholine moieties have been explored to enhance potency and selectivity against specific kinases. For example, the introduction of different substituents at the C6 position of the imidazo[1,2-b]pyridazine core was found to improve kinase inhibition significantly .
Data Tables
| Compound | IC50 (nM) | Target Kinase | Cell Line | GI50 (nM) |
|---|---|---|---|---|
| This compound | 55 | TAK1 | MPC-11 | 30 |
| Takinib | 187 | TAK1 | H929 | Not specified |
Mechanism of Action
The mechanism of action of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
The imidazopyridazine scaffold is widely exploited in medicinal chemistry due to its versatility in targeting diverse biological pathways. Below is a detailed comparison of the target compound with structural analogs, focusing on substituents, biological targets, physicochemical properties, and synthesis.
Core Modifications
3-(1H-Indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
- Substituents : Indazol-6-yl (aromatic heterocycle), oxan-4-yl (tetrahydropyran) amine.
- Biological Target : Likely HuR inhibitor (based on analog data) .
- Molecular Weight : ~347.42 g/mol.
CHR-6494 (3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine)
- Substituents : Indazol-5-yl, propyl amine.
- Biological Target : Haspin kinase inhibitor (implicated in mitosis regulation) .
- Molecular Weight : 291.35 g/mol.
LY2784544 (Gandotinib) Substituents: 4-Chloro-2-fluorobenzyl, morpholinomethyl, and 5-methylpyrazol-3-yl amine. Biological Target: JAK2 kinase inhibitor (used in myeloproliferative disorders) . Molecular Weight: 469.95 g/mol.
3-(2-Methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine Substituents: 2-Methoxypyrimidin-5-yl, oxan-4-yl amine. Molecular Weight: 326.35 g/mol.
Amine Group Variations
- Oxan-4-yl (tetrahydropyran) : Enhances solubility due to its polar oxygen atom, as seen in the target compound and its methoxypyrimidine analog .
- Propyl/Morpholinoethyl/Cyclohexyl: Lipophilic groups (e.g., in CHR-6494 and antimalarial compounds) may improve membrane permeability but reduce aqueous solubility .
- Methylpiperidinyl/Pyrrolidinyl : Common in kinase inhibitors (e.g., SGI-1776), these groups balance solubility and target affinity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, focusing on its mechanisms, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N6O, with a molecular weight of approximately 334.4 g/mol. The compound features an indazole ring fused with an imidazo[1,2-b]pyridazine core, which is significant for its biological interactions.
Research indicates that this compound may function primarily as a kinase inhibitor , specifically targeting kinases involved in cancer signaling pathways. Notably, it has shown potential activity against TAK1 (TGF-beta activated kinase 1), which is crucial in inflammation and cancer progression. The structural configuration allows for favorable interactions with ATP-binding sites of kinases, enhancing its inhibitory effects.
Anticancer Activity
A series of studies have evaluated the anticancer properties of indazole derivatives, including our compound of interest. For instance:
- Cell Line Studies : In vitro assays have demonstrated that similar compounds exhibit significant inhibitory effects on various cancer cell lines. One study reported that a related indazole derivative showed an IC50 value of 5.15 µM against K562 leukemia cells, indicating strong antiproliferative activity .
- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in apoptosis regulation (e.g., Bcl-2 and Bax). This was evidenced by flow cytometry results showing increased apoptosis rates in treated K562 cells .
Kinase Inhibition
The compound's structure suggests it may inhibit several kinases effectively:
| Compound | Target Kinase | IC50 Value |
|---|---|---|
| This compound | TAK1 | TBD |
| 6-(1H-indazol-6-yl)-N-{4-[2-methylphenyl]}imidazo[1,2-a]pyrazin | Various | TBD |
| 5-(2-acetamidoimidazo[1,2-b]pyridazin) derivatives | Various | TBD |
The presence of specific functional groups enhances the binding affinity to target kinases through hydrogen bonding and hydrophobic interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indazole Core : Initial reactions focus on constructing the indazole framework.
- Introduction of the Imidazo[1,2-b]pyridazine Moiety : Subsequent steps involve cyclization to form the imidazo core.
- Functionalization : The oxan group is introduced through nucleophilic substitution reactions.
These synthetic pathways are crucial for achieving high yields and purity essential for biological testing .
Q & A
Basic Research Questions
What synthetic methodologies are reported for synthesizing 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine, and how can reaction conditions be optimized?
Key synthetic routes involve Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, as seen in analogous imidazo[1,2-b]pyridazine derivatives. For example, Pd(dppf)Cl₂ is critical as a catalyst in coupling reactions, with 1,4-dioxane/water (4:1 v/v) as the solvent system and K₂CO₃ as a base at 100°C under argon . Yield optimization requires monitoring via TLC and purification using silica gel chromatography. Adjusting equivalents of boronate esters or amine reactants may improve efficiency .
Which analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons and heterocyclic connectivity.
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 329.1 [M + H]⁺ in related compounds) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) under gradient elution conditions.
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar N-phenylpyridazin-3-amine derivatives .
How can researchers assess the compound’s solubility and stability for in vitro assays?
Use shake-flask methods with solvents like DMSO (for stock solutions) and PBS (for biological assays). Stability studies under varying pH (e.g., 4–9) and temperatures (4°C, 25°C, 37°C) are essential, with HPLC monitoring degradation products over 24–72 hours. Stability in plasma or liver microsomes predicts metabolic liabilities .
Advanced Research Questions
What experimental designs are suitable for evaluating kinase inhibition selectivity across isoforms?
Adopt a split-plot design with:
- Main plots : Kinase isoforms (e.g., EGFR, ALK, MET).
- Subplots : Compound concentrations (1 nM–10 µM).
- Replicates : 4–6 replicates per condition to ensure statistical power.
Use fluorescence polarization assays or ADP-Glo™ kinase assays. Normalize data to controls (e.g., staurosporine as a pan-kinase inhibitor) and apply ANOVA to identify isoform-specific IC₅₀ discrepancies .
How can computational modeling predict binding modes and off-target interactions?
- Molecular docking (AutoDock Vina, Glide) : Screen against kinase domains (PDB IDs: 4RIW, 2ITZ) using flexible ligand sampling.
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding affinity differences for mutant kinases. Cross-validate with experimental IC₅₀ data to refine models .
What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic (PK) Studies : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability in rodent models.
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs.
- Metabolite Identification : Incubate with liver microsomes and characterize metabolites via HR-MS. Adjust formulations (e.g., PEGylation) to enhance solubility or reduce clearance .
How can environmental fate and ecotoxicological risks be evaluated?
- OECD Test Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions.
- Algal Growth Inhibition (OECD 201) : Test acute toxicity in Pseudokirchneriella subcapitata at 0.1–10 mg/L.
- QSAR Models : Predict bioaccumulation factors (BCF) and persistence (DT₅₀) using EPI Suite .
Data Analysis & Methodological Challenges
How should researchers address batch-to-batch variability in biological activity data?
- Quality Control (QC) : Standardize synthesis protocols (e.g., catalyst lot, solvent purity).
- Bioassay Normalization : Include reference compounds (e.g., imatinib for kinase assays) in each plate.
- Multivariate Analysis (PCA) : Identify outliers linked to impurity profiles detected via LC-MS .
What statistical approaches are optimal for dose-response studies in heterogeneous cell populations?
- Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀.
- Bootstrap Resampling : Estimate 95% confidence intervals for potency metrics.
- Hill Slope Analysis : Detect cooperative binding or toxicity artifacts at high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
